N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
Description
The compound N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group, a 1,4-benzodioxin moiety, and a 5-oxopyrrolidine-3-carboxamide side chain.
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c24-16-8-12(17(25)20-19-22-21-18(28-19)11-2-1-3-11)10-23(16)13-4-5-14-15(9-13)27-7-6-26-14/h4-5,9,11-12H,1-3,6-8,10H2,(H,20,22,25) |
InChI Key |
AQTRCATZURQXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the construction of the benzodioxin moiety, and the coupling of these fragments with the pyrrolidine carboxamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiadiazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
Thiadiazole derivatives have shown promise in anticancer research. Studies have indicated that certain compounds can act as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the structural features of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide may allow it to interact with cellular targets implicated in cancer progression .
Anti-inflammatory Effects
Research has also suggested that thiadiazole-containing compounds exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the Thiadiazole Ring : Utilizing cyclization reactions to form the thiadiazole core.
- Functionalization : Introducing various substituents to enhance biological activity.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiadiazole derivatives, N-[5-cyclobutyl-thiadiazol] derivatives were synthesized and tested against a panel of bacteria. Results indicated significant inhibitory effects against Gram-positive bacteria .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of thiadiazole derivatives highlighted that compounds similar to N-[5-cyclobutyl-thiadiazol] exhibited cytotoxic effects on various cancer cell lines. The study provided insights into the mechanisms by which these compounds induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and various functional groups that contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases due to its promising pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 331.4 g/mol. The structure includes:
- A thiadiazole ring, known for its antimicrobial and anticancer properties.
- A benzodioxin moiety, which may enhance interactions with biological targets.
- A pyrrolidine carboxamide group, potentially contributing to its bioactivity.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings are often investigated for their diverse biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : The unique structural features may interact with specific enzymes or receptors implicated in cancer progression.
Key Findings from Research Studies
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazoles have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cells, possibly through the inhibition of key signaling pathways involved in cell proliferation .
- Anti-inflammatory Effects : Some studies highlight the potential of thiadiazole derivatives in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief .
Data Tables
Case Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer properties of thiadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a notable reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates apoptotic pathways through caspase activation .
Case Study 2: Anti-inflammatory Activity
Another study focused on the compound's anti-inflammatory potential demonstrated that it effectively inhibited COX enzymes in vitro. The compound showed an IC50 value of 0.05 µM against COX-2, suggesting strong anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Target Compound: The 1,3,4-thiadiazole ring with a cyclobutyl substituent at position 5 distinguishes it from other derivatives.
- 741733-98-2 () : Replaces the thiadiazole with a 1,3-thiazole ring and a 5-methyl group. The absence of a second nitrogen atom in the thiazole reduces electronegativity compared to the thiadiazole, which may alter solubility and target affinity .
- Compounds 11a/b () : Feature a thiazolo[3,2-a]pyrimidine core fused with a furan ring. The extended π-system in these compounds could improve UV absorption properties, as evidenced by their higher melting points (213–246°C) compared to simpler thiadiazoles .
Substituent Effects
- Cyclobutyl vs.
- Benzodioxin vs. Benzylidene/Furan : The 1,4-benzodioxin moiety (shared with 741733-98-2) provides rigidity and moderate polarity, whereas benzylidene or furan substituents in compounds 11a/b introduce planar aromatic systems that may favor π-π stacking interactions .
Key Physicochemical Data
*Molecular weights estimated based on structural analysis.
Pharmacological Activity Insights from Structural Analogues
- Antimicrobial Potential: Dithiazole derivatives () exhibit antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus . The target compound’s thiadiazole core may confer similar properties, though the cyclobutyl group could modulate potency.
- Antitumor Activity: Thiazolo[3,2-a]pyrimidines () show moderate cytotoxicity against HepG2 cells (IC~50~ ~20 µM) .
- Bioavailability : The benzodioxin group in the target compound and 741733-98-2 may improve metabolic stability compared to furan-containing analogs, as observed in related benzodioxin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
